2-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid
Overview
Description
2-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and multiple aromatic rings with various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 5-chloro-2-methylphenylamine, which is then reacted with various reagents to introduce the carbonyl and morpholinyl groups. The final step involves the cyclization of the intermediate to form the cyclohexanecarboxylic acid ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexanecarboxylic acids with different substituents on the aromatic rings, such as:
- 2-({[3-{[(5-bromo-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
- 2-({[3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
Uniqueness
The uniqueness of 2-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid lies in its specific combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[3-[(5-chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN3O5/c1-16-6-7-17(27)14-22(16)29-25(32)21-15-18(8-9-23(21)30-10-12-35-13-11-30)28-24(31)19-4-2-3-5-20(19)26(33)34/h6-9,14-15,19-20H,2-5,10-13H2,1H3,(H,28,31)(H,29,32)(H,33,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRHTEIDDMORNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)C3CCCCC3C(=O)O)N4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.